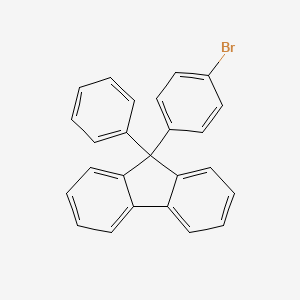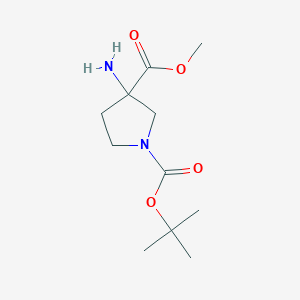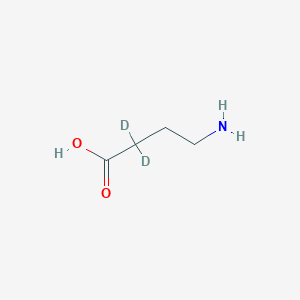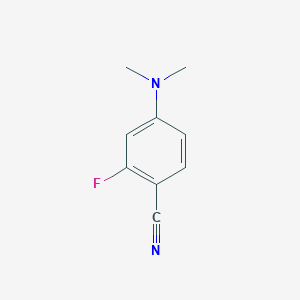
9-(4-Bromophenyl)-9-phenylfluoren
Übersicht
Beschreibung
“9-(4-Bromophenyl)-9-phenylfluorene” is a complex organic compound. It likely contains a fluorene backbone with phenyl and bromophenyl substituents. Compounds with similar structures often play important roles as intermediates for pharmaceuticals, organic synthesis, and organic light-emitting diodes (OLEDs) .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Zwischenprodukte
9-(4-Bromophenyl)-9-phenylfluoren dient als wichtiges Zwischenprodukt in der pharmazeutischen Forschung. Es wird bei der Synthese verschiedener Medikamente eingesetzt, insbesondere solcher, die Carbazolstrukturen enthalten. Carbazole weisen eine breite Palette biologischer Aktivitäten auf, darunter Antitumor-, Entzündungshemmende und antibakterielle Eigenschaften .
Organische Synthese
Diese Verbindung ist auch im Bereich der organischen Chemie von Bedeutung, wo sie als Baustein für komplexe organische Moleküle verwendet wird. Seine Bromphenylgruppe ist besonders reaktiv, wodurch eine weitere Funktionalisierung durch Kreuzkupplungsreaktionen ermöglicht wird .
Entwicklung organischer Leuchtdioden (OLED)
Bei der Entwicklung von OLEDs wird this compound als Zwischenprodukt zur Herstellung der lichtemittierenden Schichten verwendet. Die OLED-Technologie wird in Displays für Smartphones, Fernseher und Beleuchtungssysteme eingesetzt, da sie effizient und eine hochwertige Farbwiedergabe bietet .
Materialwissenschaft
Die strukturellen Eigenschaften der Verbindung machen sie für den Einsatz in der Materialwissenschaft geeignet, insbesondere bei der Herstellung neuartiger Materialien mit spezifischen optischen oder elektronischen Eigenschaften. Ihre Fähigkeit, stabile kristalline Strukturen zu bilden, kann bei der Entwicklung neuer Arten von Sensoren oder Transistoren von Vorteil sein .
Katalyse
Forscher verwenden this compound in Katalyse-Studien. Es kann als Ligand für Übergangsmetalle dienen und Komplexe bilden, die verschiedene chemische Reaktionen katalysieren, darunter solche, die in industriellen Prozessen wichtig sind .
Photovoltaische Anwendungen
In der Photovoltaikforschung wird diese Verbindung auf ihr Potenzial für den Einsatz in Solarzellen untersucht. Seine elektronischen Eigenschaften können zur Entwicklung effizienterer Materialien für die Energieumwandlung beitragen .
Fluoreszenz-Sonden
Aufgrund seiner fluoreszierenden Eigenschaften wird this compound beim Design von Fluoreszenz-Sonden verwendet. Diese Sonden sind wichtige Werkzeuge in der Biochemie und Molekularbiologie zur Untersuchung zellulärer Prozesse .
Nanotechnologie
Schließlich findet die Verbindung Anwendungen in der Nanotechnologie. Es kann zur Synthese von nanoskaligen Materialien verwendet werden, die einzigartige Eigenschaften aufweisen, wie z. B. erhöhte Reaktivität oder veränderte elektrische Leitfähigkeit, die in verschiedenen Hightech-Anwendungen nützlich sind .
Wirkmechanismus
9-(4-Bromophenyl)-9-phenylfluorene has been studied for its potential application in the field of medicinal chemistry. It is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. The exact mechanism of action is not yet fully understood, but it is believed to involve the binding of 9-(4-Bromophenyl)-9-phenylfluorene to specific sites on the enzyme, thus preventing the enzyme from carrying out its normal function.
Biochemical and Physiological Effects
9-(4-Bromophenyl)-9-phenylfluorene has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties and to inhibit the activity of certain enzymes involved in drug metabolism. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to possess antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
9-(4-Bromophenyl)-9-phenylfluorene has several advantages for laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. In addition, it has a relatively low toxicity and is stable in the presence of light and heat. However, 9-(4-Bromophenyl)-9-phenylfluorene is not suitable for use in human clinical trials due to its potential toxicity.
Zukünftige Richtungen
There are a number of potential future directions for research involving 9-(4-Bromophenyl)-9-phenylfluorene. These include further studies on its biochemical and physiological effects, as well as its potential application in the field of medicinal chemistry. Additionally, further research could be conducted to explore the potential use of 9-(4-Bromophenyl)-9-phenylfluorene in the synthesis of organic compounds, as well as its potential use as a fluorescent dye. Furthermore, research could be conducted to better understand the mechanism of action of 9-(4-Bromophenyl)-9-phenylfluorene and its potential toxicity.
Eigenschaften
IUPAC Name |
9-(4-bromophenyl)-9-phenylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Br/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRYIPMHLUQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937082-81-0 | |
| Record name | 9-(4-bromophenyl)-9-phenyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)


![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)

